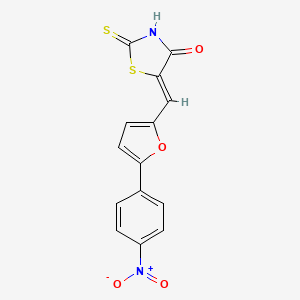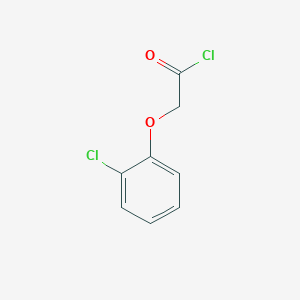![molecular formula C19H20ClN5OS B2956776 5-chloro-N-{1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 1171747-96-8](/img/structure/B2956776.png)
5-chloro-N-{1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reagents: Chlorine gas or N-chlorosuccinimide
Conditions: Controlled chlorination under an inert atmosphere
Reaction: Chlorination of the appropriate precursor.
Step 3: Synthesis of the Pyrimidine Core
Reagents: 2-methylthiopyrimidine-4-carboxamide
Conditions: Utilizing specific catalysts and solvents
Reaction: Assembly of the pyrimidine ring with the carboxamide group.
Step 4: Coupling the Pyrazole and Pyrimidine Moieties
Reagents: Appropriate coupling agents such as EDCI or DCC
Conditions: Room temperature or slightly elevated temperature
Reaction: Coupling reaction to link the pyrazole and pyrimidine rings.
Industrial Production Methods
Industrial methods typically follow similar steps but are optimized for large-scale production, including continuous flow processes, high-throughput synthesis, and automated reaction monitoring to ensure consistency and yield.
準備方法
Synthetic Routes and Reaction Conditions
Step 1: Formation of the Pyrazole Moiety
Reagents: 4-methylphenylhydrazine and acetylacetone
Conditions: Acidic or basic catalysis
Reaction: Condensation reaction to form the pyrazole ring.
化学反応の分析
Types of Reactions
Oxidation:
Example: Reaction with peroxides to form sulfoxides or sulfones.
Conditions: Presence of oxidizing agents like m-chloroperbenzoic acid.
Reduction:
Example: Reduction of the nitro group (if present) to an amine.
Conditions: Use of reducing agents such as lithium aluminum hydride.
Substitution:
Example: Halogenation or alkylation at specific positions.
Conditions: Utilization of halogenating agents or alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDCI, DCC for amide bond formation.
Major Products
Sulfoxides or sulfones (from oxidation).
Amines (from reduction).
Alkylated or halogenated derivatives (from substitution).
科学的研究の応用
Chemistry
Ligand Design: Used in the development of novel ligands for metal complexation studies.
Catalysis: Serves as a precursor or an active component in catalytic systems.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for therapeutic applications.
Receptor Binding Studies: Analyzed for its interaction with biological receptors.
Medicine
Drug Development: Potential therapeutic agent due to its unique functional groups that can interact with biological targets.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion profiles in biological systems.
Industry
Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.
Agriculture: Potential use as a component in agrochemicals for pest control or growth regulation.
作用機序
The mechanism by which 5-chloro-N-{1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide exerts its effects is largely dependent on its interaction with molecular targets such as enzymes or receptors.
Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and inhibiting its activity.
Receptor Interaction: It can bind to specific receptors, triggering or blocking signaling pathways that result in a biological response.
類似化合物との比較
Similar Compounds
5-chloro-N-{1-[5-ethyl-1-(4-chlorophenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide
5-bromo-N-{1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide
5-chloro-N-{1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(ethoxysulfanyl)pyrimidine-4-carboxamide
Uniqueness
5-chloro-N-{1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide stands out due to its specific combination of functional groups, making it versatile for various chemical reactions and applications in multiple fields.
The presence of the chlorine atom, the methylsulfanyl group, and the carboxamide moiety allows for unique interactions and properties not always observed in its analogs.
特性
IUPAC Name |
5-chloro-N-[1-[5-methyl-1-(4-methylphenyl)pyrazol-4-yl]ethyl]-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5OS/c1-11-5-7-14(8-6-11)25-13(3)15(9-22-25)12(2)23-18(26)17-16(20)10-21-19(24-17)27-4/h5-10,12H,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWZAQNWFSGHRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C(C)NC(=O)C3=NC(=NC=C3Cl)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(azepane-1-sulfonyl)-N-[(6-methylpyridin-2-yl)methyl]-2-nitro-N-(prop-2-yn-1-yl)aniline](/img/structure/B2956701.png)
![2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2956702.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2956704.png)
![3-benzyl-1,7-dimethyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2956705.png)


![2-Chloro-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2956711.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[[2-(4-fluorophenyl)-2-hydroxyethyl]-methylamino]acetamide](/img/structure/B2956714.png)
![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2956716.png)
